N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide
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Overview
Description
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide is a chemical compound with the molecular formula C20H24N2O4 and a molecular weight of 356.416 g/mol . This compound is known for its unique structure, which includes an acetamide group and a phenoxybutoxy linkage, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-acetamidophenol with 4-bromobutoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide: Unique due to its specific structure and functional groups.
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]butyramide: Contains a butyramide group, offering different chemical properties.
Uniqueness
This compound stands out due to its specific acetamide and phenoxybutoxy linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
183427-88-5 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-7-5-9-19(13-17)25-11-3-4-12-26-20-10-6-8-18(14-20)22-16(2)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JCIANSVUYYRYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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